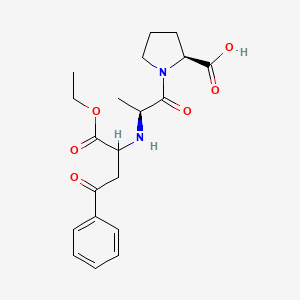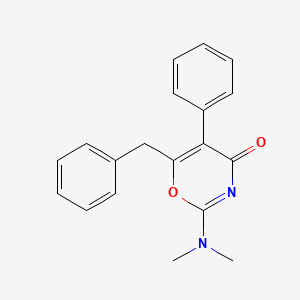
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol typically involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by the Hantzsch reaction with thiourea . Another method involves treating paeonol with thiourea and iodine in refluxing ethyl alcohol to furnish the corresponding 2-aminothiazole scaffold .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, iodine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents
Mecanismo De Acción
The mechanism of action of (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific molecular targets and pathways depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
89866-86-4 |
|---|---|
Fórmula molecular |
C5H8N2O2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
(2-amino-5-methoxy-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C5H8N2O2S/c1-9-4-3(2-8)7-5(6)10-4/h8H,2H2,1H3,(H2,6,7) |
Clave InChI |
LJZSICYCJASNKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(S1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)





![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


